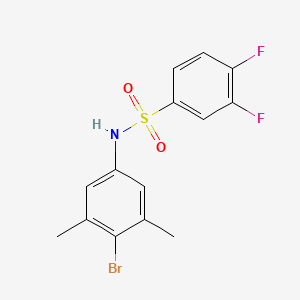![molecular formula C15H17NO4 B6635383 5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)
5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid (EHMFCA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. EHMFCA is a heterocyclic compound that contains a furan ring with a carboxylic acid and an anilino group attached to it.
Aplicaciones Científicas De Investigación
5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess anticancer, antiviral, and antibacterial activities. This compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems. In addition, this compound has been used as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Mecanismo De Acción
The mechanism of action of 5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of cancer cells and viruses. This compound may also interact with cellular membranes and disrupt their integrity, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic effects on cancer cells, including breast cancer, lung cancer, and leukemia cells. It has also been shown to inhibit the replication of herpes simplex virus and hepatitis C virus. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to exhibit antioxidant activity and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has high yields. This compound is also stable under normal laboratory conditions and can be stored for long periods. However, this compound has some limitations. It is not very water-soluble, which can make it difficult to use in aqueous solutions. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid. One area of research is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the synthesis of this compound derivatives with improved solubility and bioavailability. This compound may also be investigated for its potential as a therapeutic agent for the treatment of cancer and viral infections. Finally, this compound may be used as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Métodos De Síntesis
5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid can be synthesized by reacting 3-hydroxyaniline with ethyl bromoacetate to form N-ethyl-3-hydroxyanilinoethyl ester. This intermediate can then be reacted with methyl vinyl ketone in the presence of sodium ethoxide to form this compound. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yields.
Propiedades
IUPAC Name |
5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-16(11-5-4-6-12(17)7-11)9-13-8-14(15(18)19)10(2)20-13/h4-8,17H,3,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTRLCXBKGGADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(O1)C)C(=O)O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)


![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)

![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)

![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)
![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)
![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)

![[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)
